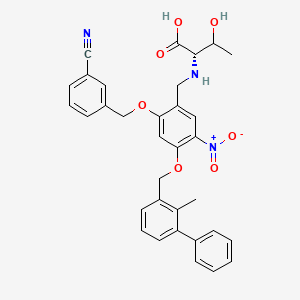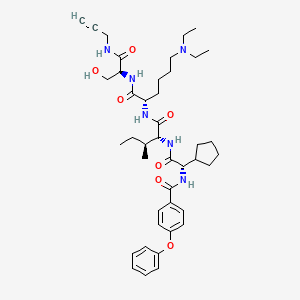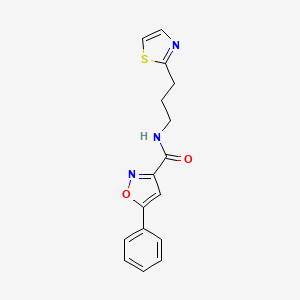
PY-60
Vue d'ensemble
Description
PY-60 est un activateur de petite molécule du coactivateur transcriptionnel Yes-associated protein (YAP). Il cible spécifiquement l'annexine A2, une protéine d'échafaudage centrale dans la voie Hippo, avec une constante de dissociation (Kd) de 1,4 micromolaire . This compound est connu pour sa capacité à promouvoir la réparation régénérative des plaies cutanées chez les modèles porcins et humains .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de PY-60 implique plusieurs étapes, notamment la formation d'un cycle thiazole et la fonctionnalisation ultérieure. La voie de synthèse détaillée est propriétaire et n'est pas entièrement divulguée dans la littérature publique. Elle implique généralement l'utilisation de techniques courantes de synthèse organique telles que les réactions de condensation, la cyclisation et la purification par chromatographie .
Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour des rendements plus élevés, l'utilisation de solvants et de réactifs de qualité industrielle et l'utilisation de techniques de purification à grande échelle telles que la cristallisation et la chromatographie à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : PY-60 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound.
Substitution : this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Réactifs tels que les halogènes ou les nucléophiles dans des conditions appropriées.
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la voie Hippo et l'activation de YAP.
Biologie : Étudie le rôle de YAP dans la prolifération et la différenciation cellulaires.
Médecine : Explore les applications thérapeutiques potentielles dans la cicatrisation des plaies et la médecine régénérative.
Industrie : Applications potentielles dans le développement de nouveaux matériaux et de nouveaux produits pharmaceutiques.
5. Mécanisme d'action
This compound exerce ses effets en se liant directement à l'annexine A2, antagonisant ainsi sa fonction cellulaire normale de répression de l'activité de YAP. Cette liaison conduit à l'activation des programmes transcriptionnels dépendants de YAP, favorisant la prolifération cellulaire et la régénération tissulaire. Les cibles moléculaires impliquées comprennent l'annexine A2 et YAP, avec des effets en aval sur divers gènes impliqués dans la croissance et la réparation cellulaires .
Composés similaires :
- Acétate d'hydrocortisone
- 17-butyrate d'hydrocortisone
- Acétate de dexaméthasone
- Amcinonide
- Timonacic
Comparaison : this compound est unique dans son activation spécifique de YAP par le ciblage de l'annexine A2. Contrairement à d'autres composés qui peuvent avoir des mécanismes d'action plus larges ou différents, la spécificité de this compound en fait un outil précieux pour étudier la voie Hippo et son rôle dans les processus cellulaires .
Applications De Recherche Scientifique
PY-60 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Hippo pathway and YAP activation.
Biology: Investigates the role of YAP in cellular proliferation and differentiation.
Medicine: Explores potential therapeutic applications in wound healing and regenerative medicine.
Industry: Potential applications in developing new materials and pharmaceuticals.
Mécanisme D'action
PY-60 exerts its effects by directly binding to annexin A2, thereby antagonizing its normal cellular function of repressing YAP activity. This binding leads to the activation of YAP-dependent transcriptional programs, promoting cellular proliferation and tissue regeneration. The molecular targets involved include annexin A2 and YAP, with downstream effects on various genes involved in cell growth and repair .
Comparaison Avec Des Composés Similaires
- Hydrocortisone acetate
- Hydrocortisone 17-butyrate
- Dexamethasone acetate
- Amcinonide
- Timonacic
Comparison: PY-60 is unique in its specific activation of YAP through annexin A2 targeting. Unlike other compounds that may have broader or different mechanisms of action, this compound’s specificity makes it a valuable tool for studying the Hippo pathway and its role in cellular processes .
Propriétés
IUPAC Name |
5-phenyl-N-[3-(1,3-thiazol-2-yl)propyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(18-8-4-7-15-17-9-10-22-15)13-11-14(21-19-13)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFASECSYKSMYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2765218-56-0 | |
| Record name | PY-60 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV956D8WK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,5S)-2-azabicyclo[2.2.2]octan-5-ol](/img/structure/B8195825.png)
![(4R,5R)-2-azabicyclo[2.2.2]octan-5-ol](/img/structure/B8195831.png)
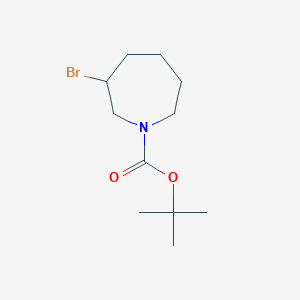
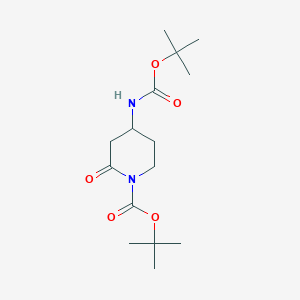


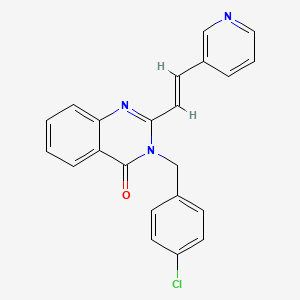
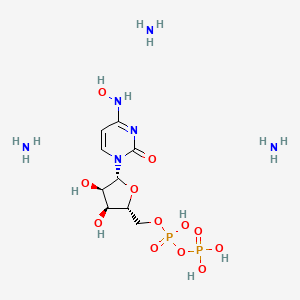
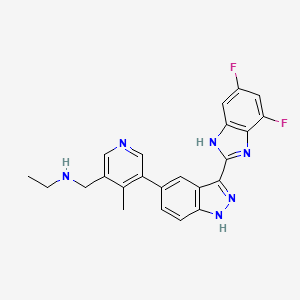
![N-[(2R)-4-(2-cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide](/img/structure/B8195902.png)
